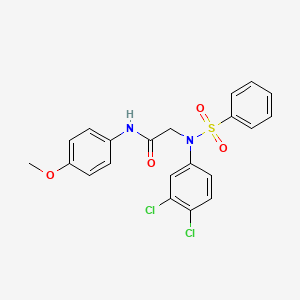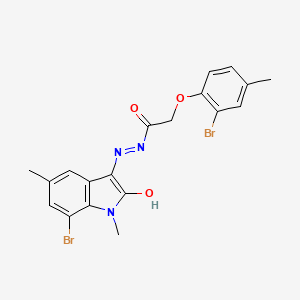
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide (also known as CPP-115) is a novel compound that has been found to have potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysregulation has been implicated in a number of neurological disorders, including epilepsy, anxiety, and depression.
作用机制
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can help to regulate neuronal activity and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the risk of seizures and other neurological disorders, and enhancing cognitive function in animal models of Alzheimer's disease. Additionally, CPP-115 has been found to have a low toxicity profile, making it a promising candidate for further clinical development.
实验室实验的优点和局限性
The advantages of using CPP-115 in lab experiments include its potent inhibitory activity against GABA transaminase, its low toxicity profile, and its potential therapeutic applications in a variety of neurological disorders. However, one limitation of using CPP-115 in lab experiments is that it may not accurately reflect the complex nature of neurological disorders in humans, and further research is needed to determine its efficacy and safety in clinical settings.
未来方向
There are a number of potential future directions for research on CPP-115, including:
1. Further clinical trials to determine the safety and efficacy of CPP-115 in the treatment of neurological disorders.
2. Studies investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
3. Research on the potential use of CPP-115 as a cognitive enhancer in healthy individuals.
4. Studies investigating the potential use of CPP-115 in the treatment of addiction and substance abuse disorders.
5. Research on the potential use of CPP-115 in the treatment of neurodegenerative disorders such as Parkinson's disease.
In conclusion, CPP-115 is a novel compound that has shown promise in the treatment of a variety of neurological disorders. Its potent inhibitory activity against GABA transaminase, low toxicity profile, and potential therapeutic applications make it a promising candidate for further clinical development. However, further research is needed to determine its efficacy and safety in clinical settings, and to explore its potential use in combination with other drugs and in the treatment of other neurological and neurodegenerative disorders.
合成方法
CPP-115 can be synthesized using a variety of methods, including the reaction of 1-cycloheptyl-3-piperidinone with 2-methyl-3-furoic acid, followed by reduction with sodium borohydride. Alternatively, CPP-115 can be synthesized using a one-pot reaction of 1-cycloheptyl-3-piperidinone, 2-methylfuran, and ammonium acetate in the presence of palladium on carbon.
科学研究应用
CPP-115 has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, CPP-115 has been found to be effective in reducing seizures in animal models of epilepsy, as well as in reducing anxiety and depression-like behaviors. Additionally, CPP-115 has been found to enhance cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-17(10-12-22-14)18(21)19-15-7-6-11-20(13-15)16-8-4-2-3-5-9-16/h10,12,15-16H,2-9,11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZTBDUOBYZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-cyclopropyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085381.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![methyl 3-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6085410.png)
![methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B6085415.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)


![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)

![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)